Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate (CAS: 867333-30-0) is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-bromobenzoyl substituent. This molecule serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological disorders and cancer . Its structure combines a rigid piperazine backbone with a brominated aromatic ring, enabling applications in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) for further functionalization . The Boc group enhances solubility in organic solvents, facilitating purification via flash chromatography . Commercial availability is noted with 98% purity, highlighting its synthetic reliability .
Properties
IUPAC Name |
tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZRMPOYXDWHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590807 | |
| Record name | tert-Butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867333-30-0 | |
| Record name | 1,1-Dimethylethyl 4-(4-bromobenzoyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867333-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
$$
\text{1-Boc-piperazine} + \text{4-bromobenzoyl chloride} \xrightarrow[\text{0-20°C}]{\text{N-ethyl-N,N-diisopropylamine, DCM}} \text{this compound}
$$
Detailed Procedure
-
- 1-Boc-piperazine (0.5 g, 2.69 mmol) dissolved in 10 mL dichloromethane (DCM)
- N-ethyl-N,N-diisopropylamine (1.37 mL, 8.06 mmol) added as base
- The mixture cooled to 0°C
- 4-bromobenzoyl chloride (0.66 g, 2.95 mmol) dissolved in 10 mL DCM added dropwise
- Stirring continued at room temperature overnight
Workup :
- Reaction mixture extracted with water (50 mL)
- Organic layer dried over magnesium sulfate (MgSO4), filtered, and solvent removed under reduced pressure
Outcome :
- Product obtained as beige solid
- Yield: 100% by LC-MS analysis
This method is efficient, providing high purity and quantitative yield of the target compound.
Mechanistic Insights and Reaction Optimization
Base Role :
N-ethyl-N,N-diisopropylamine acts as a non-nucleophilic base to scavenge HCl generated during acylation, preventing side reactions and promoting smooth conversion.Temperature Control :
Cooling to 0°C during acyl chloride addition minimizes side reactions such as over-acylation or decomposition.Solvent Choice :
Dichloromethane is preferred for its inertness and ability to dissolve both reactants and base efficiently.Reaction Time :
Overnight stirring ensures complete conversion, confirmed by LC-MS monitoring.
Alternative Synthetic Approaches and Catalytic Methods
While the direct acylation method is predominant, alternative approaches involving photocatalysis and oxidative coupling have been reported for related piperazine derivatives, which may inspire future modifications for this compound.
Photocatalytic Synthesis of Piperazine-1-Carboxylate Derivatives
A method using acridine salt as a visible light photocatalyst enables the one-step synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate from 2-aminopyridine and piperazine-1-tert-butyl formate under oxygen atmosphere.
This method avoids heavy metals and harsh conditions, offering a greener alternative with high yield (95%) and reduced byproducts.
Although this method targets a different aromatic substitution, the approach highlights potential for mild, catalytic synthesis routes for piperazine carboxylate derivatives.
Comparative Data Table: Preparation Parameters and Yields
Summary and Recommendations
The acylation of tert-butyl piperazine-1-carboxylate with 4-bromobenzoyl chloride under basic conditions in dichloromethane is the most reliable and high-yielding method for preparing this compound.
Strict temperature control and the use of a sterically hindered base are critical for achieving high purity and yield.
Emerging photocatalytic methods offer promising greener alternatives but require adaptation for this specific bromobenzoyl substitution.
For industrial or research scale synthesis, the classical acylation method remains the standard due to its simplicity, scalability, and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: The major products are typically derivatives where the bromine atom has been replaced by another functional group.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of piperazine-based compounds .
Biology and Medicine: The compound has applications in medicinal chemistry, where it is used in the development of pharmaceutical agents. Its piperazine ring is a common motif in many drugs, including antipsychotics and antihistamines .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromobenzoyl group can also participate in binding interactions, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a family of tert-butyl piperazine-1-carboxylate derivatives. Key structural analogs and their substituent differences are summarized below:
Key Observations :
- Bromine substitution (as in the target compound) enhances electrophilicity for nucleophilic aromatic substitution compared to non-halogenated analogs .
- Chiral derivatives (e.g., ) exhibit distinct biological activities due to stereospecific interactions, unlike the achiral target compound.
Key Observations :
- The target compound’s synthesis is high-yielding (~85%) under mild conditions, unlike chiral analogs requiring specialized catalysts .
- Palladium-catalyzed methods (e.g., ) are preferred for aryl halide incorporation, while copper-mediated routes (e.g., ) are cost-effective for nitro/amino derivatives.
Key Observations :
Biological Activity
Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₈BrN₂O₂
- Molecular Weight : 355.27 g/mol
- CAS Number : 844891-10-7
The compound features a piperazine ring, which is known for its diverse pharmacological properties. The presence of a bromobenzoyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes by forming covalent bonds with nucleophilic residues, which can alter their activity. This is particularly relevant in the context of cancer therapy where enzyme inhibition can lead to reduced cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through mechanisms similar to those observed in other piperazine derivatives, which often target bacterial cell wall synthesis or function as inhibitors of DNA gyrase.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound demonstrated significant cytotoxicity with IC₅₀ values in the micromolar range, indicating its potential as an anticancer agent.
Antimicrobial Properties
In vitro tests have shown that this compound possesses antimicrobial activity against several strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be developed further as a therapeutic agent against resistant bacterial and fungal infections.
Case Studies
-
Case Study on Antitumor Activity :
A study published in Molecules evaluated a series of piperazine derivatives, including this compound, for their ability to inhibit tumor growth in vivo. The results indicated that treatment with this compound significantly reduced tumor size in xenograft models compared to controls, supporting its potential as an anticancer drug candidate . -
Antimicrobial Evaluation :
Another research effort focused on the antimicrobial efficacy of this compound against multidrug-resistant strains. It was found that this compound exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its promise in treating infections caused by resistant pathogens .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting 4-bromobenzoyl chloride with tert-butyl piperazine-1-carboxylate in the presence of a base like potassium carbonate (K₂CO₃) in refluxing 1,4-dioxane or DMF. Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane. Yield optimization may require controlled stoichiometry and reaction times, as seen in analogous syntheses of tert-butyl piperazine derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the piperazine backbone and bromobenzoyl substitution (e.g., aromatic protons at δ 7.5–8.0 ppm, tert-butyl singlet at δ 1.4 ppm) .
- FT-IR : Identification of carbonyl (C=O, ~1680 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .
- LCMS/HRMS : Verification of molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns .
Q. How is crystallographic data obtained and analyzed for structural confirmation?
Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure. Data collection involves a Bruker APEX II CCD diffractometer with Mo-Kα radiation. Software like SHELXL refines the structure, revealing bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds). Hirshfeld surface analysis further maps packing motifs .
Advanced Research Questions
Q. How can conflicting NMR data for tert-butyl piperazine derivatives be resolved?
Discrepancies in splitting patterns or chemical shifts may arise from conformational flexibility or solvent effects. Use variable-temperature NMR to assess dynamic processes. For ambiguous peaks, 2D techniques (e.g., COSY, HSQC) clarify coupling relationships. Comparative analysis with structurally validated analogs (e.g., tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate) can also resolve ambiguities .
Q. What strategies optimize synthetic yields when scaling up reactions?
- Reagent stoichiometry : Excess tert-butyl piperazine-1-carboxylate (1.2–1.5 equiv) drives the reaction to completion.
- Solvent selection : Polar aprotic solvents (DMF, 1,4-dioxane) enhance nucleophilicity.
- Purification : Automated flash chromatography improves reproducibility at larger scales .
- Byproduct mitigation : Monitor reaction progress via TLC to minimize over-reduction or hydrolysis of the bromobenzoyl group.
Q. How do intermolecular interactions influence the compound’s crystallinity and stability?
SCXRD studies of related compounds (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) show that weak C–H···O hydrogen bonds and van der Waals interactions stabilize crystal lattices. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability, with decomposition temperatures often exceeding 200°C .
Q. What in silico methods predict the compound’s bioactivity or binding modes?
- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes, receptors).
- Molecular dynamics (MD) simulations : Analyze conformational stability in solvated environments.
- DFT calculations : Compute electrostatic potential maps to identify nucleophilic/electrophilic sites, as demonstrated for tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate .
Methodological Considerations
Q. How to design bioactivity assays for this compound?
- Antimicrobial testing : Follow protocols from analogous studies using broth microdilution (e.g., MIC determination against S. aureus or E. coli) .
- Enzyme inhibition : Screen against targets like HIF prolyl-hydroxylases via fluorescence-based assays, referencing tert-butyl derivatives known to modulate enzymatic activity .
Q. What are best practices for resolving low crystallinity during SCXRD?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
